20-Spirox-4-ene-3,20-dione is a steroid compound classified under the category of spiro compounds, specifically characterized by its unique spiro structure that incorporates a cyclopentane ring fused to a steroid backbone. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is derived from natural steroid precursors and can be synthesized through various organic reactions involving steroidal frameworks. Its structural characteristics and derivatives have been explored in several patents and scientific studies, indicating its relevance in pharmaceutical research and development .
20-Spirox-4-ene-3,20-dione belongs to the broader class of steroids, which are organic compounds with four fused carbon rings. Within this class, it is specifically categorized as a spirosteroid due to the presence of a spiro carbon atom connecting two distinct rings. The compound's molecular formula is with a molecular weight of approximately 342.48 g/mol .
The synthesis of 20-Spirox-4-ene-3,20-dione typically involves multi-step organic reactions. Key methods include:
One common synthetic route involves:
The molecular structure of 20-Spirox-4-ene-3,20-dione features a spiro configuration that connects two rings at a single carbon atom. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry, which is crucial for its biological activity. The stereochemical configuration contributes to its interaction with biological targets, influencing its efficacy as a therapeutic agent.
20-Spirox-4-ene-3,20-dione can undergo various chemical transformations, including:
These reactions are typically facilitated by standard reagents and conditions found in organic synthesis, allowing for functionalization that enhances the compound's pharmacological properties.
The mechanism of action for 20-Spirox-4-ene-3,20-dione is primarily linked to its interaction with specific biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Research indicates that compounds within this class may exert their effects by binding to steroid hormone receptors, thereby influencing gene expression and cellular responses relevant to disease processes .
20-Spirox-4-ene-3,20-dione has several applications in scientific research:
The exploration of this compound continues to provide insights into its utility in drug development and therapeutic applications within various fields of biomedical research.
The discovery of 20-Spirox-4-ene-3,20-dione (SC-5233) emerged from targeted research at G.D. Searle & Company in the 1950s aimed at counteracting pathological sodium retention. This compound represented the first synthetic steroidal antagonist of the mineralocorticoid receptor (MR). Its synthesis involved a lactonization strategy starting from testosterone, where a propionic acid chain was introduced at the C17α position and cyclized to form a γ-lactone fused to the steroid D-ring. This created the defining spiro junction at C17—a quaternary carbon linking the steroid nucleus and the lactone ring [2] [7].
SC-5233’s mechanism was characterized as a competitive inhibitor of aldosterone, binding reversibly to the MR in epithelial tissues like the renal tubule. Preclinical studies in adrenalectomized rats demonstrated its ability to block aldosterone-induced sodium retention. However, SC-5233 exhibited critical limitations:
Despite these drawbacks, SC-5233’s significance was twofold: It validated the concept of MR antagonism as a therapeutic strategy for edema, and its spiro-γ-lactone motif became the chemical blueprint for future antimineralocorticoids. The initial clinical observations by Liddle (1957) showed natriuretic effects in congestive heart failure patients only in the presence of endogenous mineralocorticoids, confirming its receptor-dependent activity [7].
Table 1: Key Properties of SC-5233 and Early Analogues
Compound | Systematic Name | Key Structural Features | Primary Bioactivity |
---|---|---|---|
SC-5233 | 20-Spirox-4-ene-3,20-dione | 17α-Propionic acid γ-lactone | Competitive MR antagonism |
SC-8109 | 19-Nor-20-spirox-4-ene-3,20-dione | SC-5233 without C19 methyl group | 2-3× higher potency than SC-5233 |
Progesterone | Pregn-4-ene-3,20-dione | Natural steroid with 17β-acetyl group | Endogenous MR antagonist |
The transition from SC-5233 to spironolactone (SC-9420) exemplifies rational drug design driven by pharmacokinetic challenges. Searle chemists implemented two transformative structural modifications:
Introduction of 7α-Thioacetyl Moiety:Addition of a sulfur-containing group at C7 significantly enhanced MR binding affinity and oral absorption. The 7α-thioacetyl derivative (SC-14266) showed 10-fold higher potency than SC-5233 in rat models. The thioacetyl group’s electron-withdrawing properties optimized the steroid’s electronic distribution for MR interaction [7].
Δ4,6-3-Oxo Unsaturation Pattern:Creation of conjugated diene system via Δ4,6 unsaturation improved metabolic stability by reducing reductive metabolism at the Δ4 bond. This modification extended plasma half-life and amplified oral bioavailability to 60-90% compared to SC-5233’s negligible absorption [7] [9].
The synergistic effect of these changes yielded SC-9420 (spironolactone), formally named 7α-acetylthio-17α-hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone. Pharmacological profiling revealed:
Spironolactone’s molecular interactions with the MR were later characterized: the 7α-thioacetyl group forms a hydrogen bond with Asn770 in the ligand-binding domain, while the spiro-lactone stabilizes the receptor’s inactive conformation. However, its retained affinity for progesterone and androgen receptors led to off-target effects, spurring further optimization to eplerenone [7].
Table 2: Evolution of Key Pharmacological Properties from SC-5233 to Spironolactone
Parameter | SC-5233 | SC-8109 | Spironolactone (SC-9420) |
---|---|---|---|
Relative MR binding | 1× | 1.5× | 46× |
Oral bioavailability | <5% | ~20% | >60% |
Plasma half-life | 0.5-1 hr | 2-3 hr | 16-20 hr (canrenone) |
Clinical dose range | Not established | Not established | 25-400 mg/day |
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3